molecular formula C7H5F2NO2 B1267758 4-Amino-3,5-difluorobenzoic acid CAS No. 500577-99-1

4-Amino-3,5-difluorobenzoic acid

Cat. No.: B1267758
CAS No.: 500577-99-1
M. Wt: 173.12 g/mol
InChI Key: MJHZRTJMDQYAHN-UHFFFAOYSA-N
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Description

4-Amino-3,5-difluorobenzoic acid: is an organic compound with the molecular formula C7H5F2NO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by an amino group. This compound is known for its applications in various fields, including medicinal chemistry and material science .

Biochemical Analysis

Biochemical Properties

4-Amino-3,5-difluorobenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound can act as a substrate or inhibitor for various enzymes, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in aromatic amino acid metabolism, such as phenylalanine hydroxylase and tyrosine hydroxylase. These interactions can lead to alterations in the catalytic activity of these enzymes, thereby affecting the overall metabolic pathways in which they are involved .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, this compound can alter cellular metabolism by impacting the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with specific biomolecules, such as enzymes and receptors. These interactions can result in enzyme inhibition or activation, depending on the nature of the binding. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can exert beneficial effects, such as enhancing metabolic efficiency and reducing oxidative stress. At high doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with significant changes in biological activity occurring beyond a certain concentration .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to aromatic amino acid metabolism. It interacts with enzymes such as phenylalanine hydroxylase and tyrosine hydroxylase, influencing the conversion of phenylalanine to tyrosine and subsequently to other metabolites. These interactions can affect metabolic flux and the levels of various metabolites, thereby impacting overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation. The distribution of this compound can vary depending on the tissue type and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of this compound can determine its specific effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3,5-difluorobenzoic acid can be achieved through several methods. One common approach involves the nitration of 3,5-difluorobenzoic acid, followed by reduction to introduce the amino group. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be performed using catalytic hydrogenation or chemical reducing agents such as tin(II) chloride in hydrochloric acid .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3,5-difluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Amino-3,5-difluorobenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Comparison with Similar Compounds

Uniqueness: 4-Amino-3,5-difluorobenzoic acid is unique due to the presence of two fluorine atoms at positions 3 and 5, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules .

Properties

IUPAC Name

4-amino-3,5-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHZRTJMDQYAHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10300184
Record name 4-amino-3,5-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10300184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500577-99-1
Record name 4-amino-3,5-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10300184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-3,5-difluorobenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-Amino-3,5-difluorobenzoic acid (14-FABA) interact with perovskite materials and what are the downstream effects on device performance?

A1: 14-FABA acts as a Lewis base and interacts with the perovskite material by forming a coordination bond between its carboxyl group and lead ions present on the perovskite surface. [] This interaction effectively passivates surface defects, reducing charge traps that hinder device performance. The meta-positioned fluorine atoms in 14-FABA, due to their electron-withdrawing nature, further enhance this passivation effect and increase the hydrophobicity of the perovskite film. [] Consequently, 14-FABA treated perovskite photodetectors exhibit improved performance, specifically higher detectivity and lower dark current, compared to untreated devices. []

Q2: What is the significance of the fluorine atom's position in 14-FABA compared to its regioisomer, 3-Amino-2,6-difluorobenzoic acid (13-FABA)?

A2: The research highlights the crucial role of the fluorine atom's position in dictating the effectiveness of the molecule as a passivation agent. While both 13-FABA and 14-FABA are bifluorine-substituted aminobenzoic acids, their regioisomeric structures result in significantly different interactions with the perovskite material. []

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